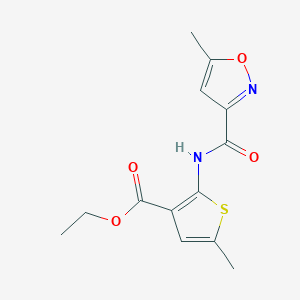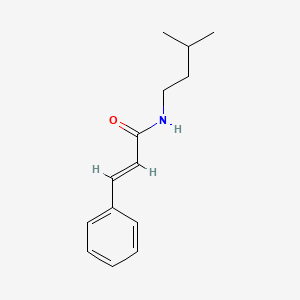
ETHYL 5-METHYL-2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
Descripción general
Descripción
Ethyl 5-methyl-2-(5-methyl-1,2-oxazole-3-amido)thiophene-3-carboxylate: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their stability and aromatic properties. This particular compound also features an oxazole ring, which is another heterocyclic structure containing both nitrogen and oxygen atoms. The combination of these rings in a single molecule makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-2-(5-methyl-1,2-oxazole-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the oxazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 5-methyl-2-(5-methyl-1,2-oxazole-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, ethyl 5-methyl-2-(5-methyl-1,2-oxazole-3-amido)thiophene-3-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s biological activity is of interest in the study of enzyme interactions and metabolic pathways. It can be used as a probe to investigate the function of specific enzymes or to identify potential drug targets.
Medicine: In medicine, this compound may serve as a lead compound for the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 5-methyl-2-(5-methyl-1,2-oxazole-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- Ethyl 5-methyl-1,3-oxazole-2-carboxylate
- Ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1,2-oxazole-4-carboxylate
Comparison: Compared to similar compounds, ethyl 5-methyl-2-(5-methyl-1,2-oxazole-3-amido)thiophene-3-carboxylate is unique due to the presence of both the thiophene and oxazole rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
ethyl 5-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-4-18-13(17)9-6-8(3)20-12(9)14-11(16)10-5-7(2)19-15-10/h5-6H,4H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZDAMSFUHWFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-ethoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4550185.png)
![N-[3-(CYCLOPROPYLCARBAMOYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]ISONICOTINAMIDE](/img/structure/B4550190.png)
![3-(1-benzothiophen-3-yl)-4-ethyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B4550225.png)
![4-[[4-Hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B4550230.png)
![4-ETHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}BENZAMIDE](/img/structure/B4550231.png)
![N-[4-({[3-(2-ethyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4550235.png)

![1-[4-(TERT-BUTYL)BENZYL]-4-[(2,5-DIFLUOROPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4550246.png)
![7-chloro-8-methyl-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B4550257.png)
![N~1~-(4-CHLOROPHENYL)-2-[({[(1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO]BENZAMIDE](/img/structure/B4550267.png)

![N~3~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-5-METHYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE](/img/structure/B4550275.png)
![methyl 4-[({[1-(1-adamantyl)butyl]amino}carbonyl)amino]benzoate](/img/structure/B4550281.png)
![3-({[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4550288.png)
